molecular formula C8H5F4NO B12091509 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime

2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime

Cat. No.: B12091509
M. Wt: 207.12 g/mol
InChI Key: HYWUKARWGVUZQW-YIXHJXPBSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzaldehyde oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oximes and related functional groups.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime exerts its effects depends on the specific application. In chemical reactions, the oxime group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the fluorine and trifluoromethyl groups.

Comparison with Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: The parent aldehyde without the oxime group.

    2-Fluoro-6-(trifluoromethyl)benzonitrile: A nitrile derivative with similar structural features.

    2-Fluoro-6-(trifluoromethyl)benzylamine: An amine derivative.

Comparison: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct reactivity compared to its aldehyde, nitrile, and amine counterparts. The oxime group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

(NE)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H/b13-4+

InChI Key

HYWUKARWGVUZQW-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F

Origin of Product

United States

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